molecular formula C26H22N2O2S B389072 2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B389072
M. Wt: 426.5g/mol
InChI Key: FZGFMAQZZPPRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, a cyclopenta[b]thiophene ring, and a carboxamide group. Its molecular formula is C27H24N2O2S, and it has a molecular weight of 440.56 g/mol .

Preparation Methods

The synthesis of 2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-methylbenzoyl chloride with 1-naphthylamine to form the intermediate 4-methylbenzoyl-1-naphthylamine. This intermediate is then reacted with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interfere with the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N2O2S

Molecular Weight

426.5g/mol

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-naphthalen-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C26H22N2O2S/c1-16-12-14-18(15-13-16)24(29)28-26-23(20-9-5-11-22(20)31-26)25(30)27-21-10-4-7-17-6-2-3-8-19(17)21/h2-4,6-8,10,12-15H,5,9,11H2,1H3,(H,27,30)(H,28,29)

InChI Key

FZGFMAQZZPPRRE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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